molecular formula C16H17F3N4O2S B2947688 3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320851-79-2

3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2947688
CAS No.: 2320851-79-2
M. Wt: 386.39
InChI Key: SRIHOUXHGOPASF-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[321]octane is a complex organic compound that features a triazole ring, a trifluoromethyl group, and a bicyclic octane structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Formation of the Bicyclic Octane Structure: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic octane structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular transport mechanisms.

    Industrial Applications: It is explored for use in various industrial processes, including catalysis and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of a triazole ring, a trifluoromethyl group, and a bicyclic octane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(triazol-1-yl)-8-[2-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c17-16(18,19)14-3-1-2-4-15(14)26(24,25)23-11-5-6-12(23)10-13(9-11)22-8-7-20-21-22/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIHOUXHGOPASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C(F)(F)F)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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